4-(4-methylphenyl)cyclohexan-1-amine, Mixture of diastereomers
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Overview
Description
4-(4-methylphenyl)cyclohexan-1-amine, mixture of diastereomers, is a chemical compound with the molecular formula C13H19N. It is a versatile material with immense scientific potential due to its complex structure, which allows for diverse applications in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)cyclohexan-1-amine typically involves the reaction of 4-methylphenylcyclohexanone with ammonia or an amine under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of 4-(4-methylphenyl)cyclohexan-1-amine may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylphenyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces more saturated amines.
Scientific Research Applications
4-(4-methylphenyl)cyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-phenylcyclohexan-1-amine: Similar structure but lacks the methyl group on the phenyl ring.
4-(4-chlorophenyl)cyclohexan-1-amine: Similar structure with a chlorine substituent instead of a methyl group.
4-(4-methoxyphenyl)cyclohexan-1-amine: Similar structure with a methoxy group on the phenyl ring.
Uniqueness
4-(4-methylphenyl)cyclohexan-1-amine is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets. This structural feature may result in different physical properties and biological activities compared to its analogs.
Properties
CAS No. |
1368795-72-5 |
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Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
4-(4-methylphenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H19N/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-5,12-13H,6-9,14H2,1H3 |
InChI Key |
RYQPVSXRIFAFNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCC(CC2)N |
Purity |
95 |
Origin of Product |
United States |
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